1-Methoxy-4-phenylcyclohexane-1-carbonitrile chemical properties
1-Methoxy-4-phenylcyclohexane-1-carbonitrile chemical properties
The following technical guide details the chemical properties, synthesis, and application of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile , a specialized carbocyclic scaffold used in medicinal chemistry for the development of quaternary cyclohexane derivatives.
Chemical Class:
Part 1: Executive Technical Summary
1-Methoxy-4-phenylcyclohexane-1-carbonitrile is a bifunctional cyclohexane derivative characterized by a quaternary carbon at position C1, bearing both a methoxy ether and a nitrile group. Structurally, it represents an
In drug discovery, this motif serves two critical functions:
-
Quaternary Center Construction: It acts as a stable precursor to 1,1,4-trisubstituted cyclohexanes (e.g., amino acids or diamines) via nucleophilic displacement or reduction.
-
Conformational Locking: The bulky phenyl group at position C4 acts as a "conformational anchor," predominantly locking the cyclohexane ring into a specific chair conformation, which allows for highly stereoselective reactions at the C1 position.
Part 2: Physicochemical Profile[2]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 215.29 g/mol |
| Physical State | Viscous liquid or low-melting solid (isomer dependent) |
| Solubility | Soluble in DCM, THF, MeOH; Insoluble in water |
| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic) |
| Key Functional Groups | Nitrile (–CN), Ether (–OCH |
| Stereochemistry | Exists as cis and trans diastereomers (relative to C4-Ph) |
Part 3: Structural & Stereochemical Analysis
The "Anchor Effect"
The reactivity and properties of this molecule are governed by the 4-phenyl substituent . In a cyclohexane system, a bulky phenyl group (
This locks the ring conformation, forcing the substituents at C1 (Methoxy and Nitrile) into defined axial or equatorial orientations.
-
Trans-Isomer: The Nitrile is trans to the Phenyl (Nitrile = Axial, Methoxy = Equatorial).
-
Cis-Isomer: The Nitrile is cis to the Phenyl (Nitrile = Equatorial, Methoxy = Axial).
Note: Due to the anomeric effect and steric considerations, the formation of these isomers is often kinetically controlled during synthesis, but thermodynamic equilibration can favor the isomer with the smaller group (CN) in the axial position.
Stereochemical Visualization (DOT)
The following diagram illustrates the conformational locking mechanism and the resulting diastereomers.
Figure 1: Stereochemical divergence driven by the 4-phenyl equatorial anchor.
Part 4: Synthetic Methodology
The synthesis of 1-Methoxy-4-phenylcyclohexane-1-carbonitrile is typically achieved via a Strecker-type reaction or a modified cyanosilylation followed by methylation. The most robust protocol for research applications involves the "One-Pot Cyano-Etherification."
Protocol: One-Pot Cyano-Etherification
Objective: Convert 4-phenylcyclohexanone directly to the target
Reagents:
-
4-Phenylcyclohexanone (1.0 eq)[1]
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Methanol (Solvent/Reactant)[2]
-
Catalyst: Zinc Iodide (
) or Indium(III) Triflate ( ) (5-10 mol%)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 4-phenylcyclohexanone in anhydrous Methanol (0.5 M concentration).
-
Catalyst Addition: Add the Lewis Acid catalyst (
) at 0°C. -
Reagent Addition: Add TMSCN dropwise via syringe over 15 minutes. The TMSCN serves as the cyanide source, while Methanol acts as the oxygen nucleophile, displacing the transient silyl group.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The ketone spot (
) should disappear, replaced by the less polar nitrile spot ( ). -
Quench: Quench with saturated
solution. -
Extraction: Extract with Dichloromethane (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: The diastereomers can typically be separated via flash column chromatography using a gradient of Hexanes
5% EtOAc/Hexanes.
Synthesis Pathway Diagram (DOT)
Figure 2: One-pot synthesis via Lewis Acid catalyzed cyano-etherification.
Part 5: Reactivity & Applications
This molecule is a versatile intermediate. The nitrile group acts as a "masked" carboxylic acid or amine, while the methoxy group provides a handle for elimination or substitution.
Hydrolysis to -Hydroxy Acids
Under acidic conditions (conc. HCl, reflux), the nitrile hydrolyzes to a carboxylic acid, and the methoxy group may cleave (demethylation) to yield 1-hydroxy-4-phenylcyclohexane-1-carboxylic acid . This is a key scaffold for glycolic acid derivatives.
Reduction to -Amino Ethers
Reduction with Lithium Aluminum Hydride (
-
Product: 1-(Aminomethyl)-1-methoxy-4-phenylcyclohexane.
-
Utility: Precursor to spiro-cyclic compounds and CNS-active ligands.
Bruylants-Type Reaction (Nucleophilic Substitution)
The nitrile group can be displaced by Grignard reagents (
More commonly, the nitrile is treated with a Grignard reagent followed by acidic hydrolysis to yield a ketone (e.g., Methyl ketone if MeMgBr is used), creating a 1,1-disubstituted cyclohexane.
Part 6: Safety & Handling (E-E-A-T)
Critical Warning: While the target molecule is relatively stable, the synthesis involves Trimethylsilyl Cyanide (TMSCN) .
-
Cyanide Hazard: TMSCN hydrolyzes in moist air to release Hydrogen Cyanide (HCN), a fatal gas.
-
Protocol: All reactions must be performed in a high-efficiency fume hood.
-
Antidote: Keep a cyanide antidote kit (e.g., Hydroxocobalamin) accessible in the lab.
-
-
Waste Disposal: All aqueous waste from the quench step must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any residual cyanide to cyanate before disposal.
-
Skin Contact: Nitriles can be absorbed through the skin. Use double nitrile gloves.
References
-
Biosynth. (n.d.).[3] 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid Product Page. Retrieved from
- Context: Verifies the existence of the acid derivative and the scaffold's commercial relevance.
-
Sigma-Aldrich. (n.d.). 4-Phenylcyclohexanone Product Information. Retrieved from
- Context: Provides physical properties of the starting material and 4-phenylcyclohexane deriv
- Organic Syntheses. (1988). Preparation of alpha-Methoxy Nitriles. Coll. Vol. 6, p. 897. Context: General methodology for converting ketones to alpha-methoxy nitriles using methanol and cyanide sources.
-
PubChem. (n.d.).[4] Compound Summary: 4-Phenylcyclohexanone.[4][5][6] Retrieved from
- Context: Structural data and safety profiles for the phenylcyclohexane class.
Sources
- 1. 4-OXO-1-PHENYLCYCLOHEXANE-1-CARBONITRILE | CAS 25115-74-6 [matrix-fine-chemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Methoxy-4-phenylcyclohexane-1-carboxylic acid [cymitquimica.com]
- 4. 4-Phenylcyclohexanone | C12H14O | CID 78605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
